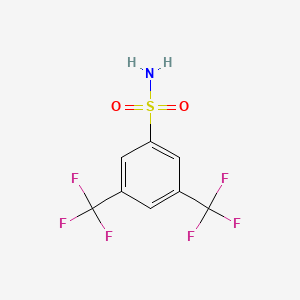

Acide 1-(carboxymethyl)-5-oxopyrrolidine-3-carboxylique

Vue d'ensemble

Description

4-Carboxy-2-oxopyrrolidine-1-acetic acid is a derivative of pyrrolidine carboxylic acid, which is a non-proteinogenic amino acid. It is structurally related to pyrrolidine and acetic acid derivatives, which are often involved in the synthesis of various organic compounds, including pharmaceuticals and polymers. The compound's structure includes a pyrrolidine ring, a carboxylic acid group, and an acetic acid moiety, which may contribute to its reactivity and potential applications in chemical synthesis.

Synthesis Analysis

The synthesis of derivatives related to 4-Carboxy-2-oxopyrrolidine-1-acetic acid can be achieved through various methods. For instance, the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives involves an unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions in a one-step procedure . Additionally, the synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives, which are structurally similar, has been described, highlighting the incorporation of diverse side chains and protecting groups suitable for oligomer synthesis .

Molecular Structure Analysis

The molecular structure of 4-Carboxy-2-oxopyrrolidine-1-acetic acid is likely to exhibit characteristics similar to those of related compounds. For example, 3,4-diphenylpyrrole-2,5-dicarboxylic acid, a related compound, crystallizes with extensive hydrogen bonding involving the carboxylic acid functional groups and the amine group . Such hydrogen bonding patterns are crucial for the stability and reactivity of these compounds.

Chemical Reactions Analysis

The reactivity of carboxylic acid derivatives can be quite diverse. For instance, pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form coordination polymers and metallomacrocycles depending on the reaction conditions . Electrochemical oxidation methods have been developed to convert alcohols and aldehydes to the corresponding carboxylic acids, which could be applicable to the oxidation of related pyrrolidine derivatives . Moreover, the decarboxylation and nitrosation of 1-acyl-2-pyrrolidone-3-carboxylic acids have been explored, providing a novel entry to 2,3-dioxopyrrolidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Carboxy-2-oxopyrrolidine-1-acetic acid would be influenced by its functional groups. The presence of carboxylic acid groups typically results in strong hydrogen bonding, as seen in the crystal structures of related compounds . These interactions can affect the compound's solubility, melting point, and crystallization behavior. The pyrrolidine ring may also impart certain steric and electronic effects, influencing the compound's reactivity and stability.

Applications De Recherche Scientifique

Applications biomédicales

Ce composé a été utilisé dans la préparation d'hydrogels de carboxyméthylcellulose - acide phytique avec un potentiel d'applications biomédicales . Ces hydrogels sont basés sur des matériaux naturels biodégradables et ont suscité un intérêt considérable dans le domaine médical en raison de leurs profils améliorés de libération de médicaments et de leur architecture mimant les tissus .

Libération de médicaments

Le composé a été utilisé dans le développement de vecteurs de libération de médicaments sûrs en raison de sa non-toxicité, de sa bonne biodégradabilité, de sa bonne biocompatibilité et de sa faible immunogénicité . Il a été utilisé dans la préparation d'hydrogels qui sont le matériau de choix dans les applications de libération de médicaments .

Ingénierie tissulaire

Les hydrogels basés sur ce composé ont été utilisés comme le mimique le plus proche du tissu naturel dans les biomatériaux synthétiques . Ils ont une large gamme d'applications en médecine expérimentale et clinique, y compris l'ingénierie tissulaire .

Médecine régénérative

Le composé a été utilisé dans le domaine de la médecine régénérative . Les hydrogels basés sur ce composé peuvent être formulés sous diverses formes physiques, y compris des plaques, des particules, des nanoparticules, des revêtements et des films .

Diagnostique

Les hydrogels basés sur ce composé ont été utilisés en diagnostics . Ils ont une teneur en eau élevée, une porosité élevée et une consistance molle, ce qui les rend adaptés à une utilisation en diagnostics .

Immobilisation cellulaire

Le composé a été utilisé dans l'immobilisation cellulaire . Les hydrogels basés sur ce composé ont été utilisés pour l'immobilisation cellulaire .

Séparation biomoléculaire ou cellulaire

Les hydrogels basés sur ce composé ont été utilisés pour la séparation biomoléculaire ou cellulaire . Ils présentent d'excellentes caractéristiques de teneur en eau élevée, de porosité élevée et de consistance molle, ce qui a entraîné une utilisation répandue des hydrogels pour la séparation biomoléculaire ou cellulaire .

Matériaux de barrière pour la régulation de l'adhésion biologique

Le composé a été utilisé dans la préparation de matériaux de barrière pour réguler l'adhésion biologique . Les hydrogels basés sur ce composé ont été utilisés comme matériaux de barrière pour réguler l'adhésion biologique .

Safety and Hazards

Propriétés

IUPAC Name |

1-(carboxymethyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO5/c9-5-1-4(7(12)13)2-8(5)3-6(10)11/h4H,1-3H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUYXNFDGIIAES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30962889 | |

| Record name | 1-(Carboxymethyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

43094-97-9 | |

| Record name | 4-Carboxy-2-oxo-1-pyrrolidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43094-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Carboxy-2-oxopyrrolidine-1-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043094979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Carboxymethyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-carboxy-2-oxopyrrolidine-1-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid](/img/structure/B1304858.png)

![4-[(3-Fluorophenyl)methoxy]benzoic acid](/img/structure/B1304859.png)

![4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide](/img/structure/B1304860.png)

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1304862.png)